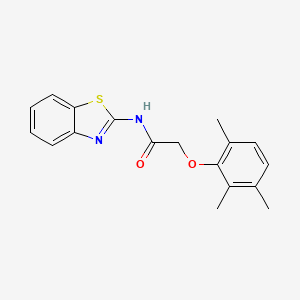

![molecular formula C17H27N3O3 B5560911 2-[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5560911.png)

2-[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]acetamide is a compound that falls under the category of substituted piperazines. Piperazines and their derivatives are known for their versatile applications in medicinal chemistry due to their biological activities and are often used in the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of related piperazine compounds often involves reactions like N-alkylation, acylation, and substitutions at various positions of the piperazine ring. For example, the synthesis of 3-(α- Bromobenzyl)-3-methoxypiperazine-2,5-diones involved the reaction of 3-benzylidenepiperazine-2,5-diones with N- bromosuccinimide in methanol (Elix et al., 1986).

Molecular Structure Analysis

The molecular structure of piperazine derivatives can exhibit different conformations depending on the substituents and the solvent used. For instance, the piperazine-2,5-dione ring can adopt a boat conformation in certain solvents (Elix et al., 1986). The crystal structure of these compounds often shows the piperazine ring in a planar or slightly folded conformation.

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including N-acyliminium ion chemistry, which is used to synthesize substituted piperazine-3,6-diones (Veerman et al., 2003). They also participate in reactions like demethylenation, N-dealkylation, and O-demethylation (Kawashima et al., 1991).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallinity, are influenced by the nature of the substituents and the structural conformation. For example, the introduction of a piperazine unit in some derivatives can enhance aqueous solubility (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, like reactivity and stability, of piperazine derivatives are largely dependent on the functional groups attached to the piperazine ring. Alterations in the amide bond or the alkyl chain linking to the piperazine ring can significantly affect the compound's affinity for certain receptors or enzymes (Perrone et al., 2000).

Applications De Recherche Scientifique

Bioactive Metabolites from Marine Actinobacteria

Marine actinobacteria, specifically Streptomyces sp., have been found to produce bioactive metabolites, including compounds structurally related to piperazines. These metabolites exhibit cytotoxic activities, suggesting their potential applications in drug development, particularly in cancer research (Sobolevskaya et al., 2007).

Synthetic Approaches to Bicyclomycin

Research on synthetic approaches to bicyclomycin, a compound that includes piperazine-2,5-dione structures, sheds light on methodologies for synthesizing complex molecules that could have therapeutic applications, illustrating the synthetic versatility of piperazine derivatives (Hoare & Yates, 1982).

Antihistamine and Anti-inflammatory Applications

Cetirizine, a well-known piperazine antihistamine, demonstrates the clinical utility of piperazine derivatives in treating allergies and possibly other inflammatory conditions. This underlines the therapeutic relevance of compounds with piperazine structures in medicinal chemistry (Arlette, 1991).

Enzyme Inhibitory Activities

New phenolic Mannich bases with piperazines have been studied for their bioactivities, including enzyme inhibitory effects, highlighting the potential of piperazine derivatives in developing new therapeutic agents (Gul et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

2-[3-(2-hydroxyethyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O3/c1-13-9-14(3-4-16(13)23-2)10-20-7-6-19(12-17(18)22)11-15(20)5-8-21/h3-4,9,15,21H,5-8,10-12H2,1-2H3,(H2,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSPNRDOJZSBLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN2CCN(CC2CCO)CC(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(2-Hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-(dimethylamino)ethoxy]-1-(4-fluorophenyl)-1H-indazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5560831.png)

![2-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,3-dihydro-1,4-phthalazinedione](/img/structure/B5560855.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5560862.png)

![4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B5560870.png)

![5-[(4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5560888.png)

![ethyl [(3-cyano-6-cyclopropyl-4-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5560893.png)

![N-[4-(acetylamino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5560906.png)

![N-(3-methoxyphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5560919.png)

![3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5560925.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-thiophenesulfonamide](/img/structure/B5560929.png)